oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate
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Overview
Description
Oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a synthetic organic compound that features an oxetane ring and a carbamate group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity. The compound’s structure also includes a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. This combination of functional groups makes this compound an interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate typically involves the formation of the oxetane ring followed by the introduction of the carbamate group. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another approach is the intramolecular cyclization of epoxides or halohydrins under basic conditions.
Once the oxetane ring is formed, the carbamate group can be introduced through the reaction of an amine with a chloroformate or isocyanate. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxetane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while reduction of the carbamate group can yield primary or secondary amines.
Scientific Research Applications
Oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
Oxetan-3-yl N-[(1-phenylpyrrol-3-yl)methyl]carbamate: This compound has a phenyl group instead of a methyl group on the pyrrole ring, which can affect its reactivity and biological activity.
Oxetan-3-yl N-[(1-methylpyrrol-2-yl)methyl]carbamate: The position of the substituent on the pyrrole ring is different, which can influence the compound’s chemical properties and interactions with molecular targets.
Oxetan-3-yl N-[(1-methylpyrrol-3-yl)ethyl]carbamate: This compound has an ethyl group instead of a methyl group on the carbamate, which can alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
oxetan-3-yl N-[(1-methylpyrrol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-3-2-8(5-12)4-11-10(13)15-9-6-14-7-9/h2-3,5,9H,4,6-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKCOJAEKLABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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